molecular formula C7H4ClNO3S B088801 N-Chlorosaccharin CAS No. 14070-51-0

N-Chlorosaccharin

Cat. No. B088801
CAS RN: 14070-51-0
M. Wt: 217.63 g/mol
InChI Key: VKWMGUNWDFIWNW-UHFFFAOYSA-N
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Description

N-Chlorosaccharin is a sulfur-containing compound that may be useful as a chlorinating reagent . It has been found to be a strong chlorinating reagent, with a low chlorine potential .


Synthesis Analysis

N-Chlorosaccharin can be synthesized through various methods. One such method involves the reaction of saccharin with hypochlorous acid . Other derivatives of saccharin, such as saccharin-N-sulfonic acid, sodium saccharin, N-halo saccharin, saccharin lithium-bromide, N-formyl saccharin, N-acyl saccharin, N-nitrosaccharin, N-SCF3 saccharin, N-fluorosultam, N-phenylselenosaccharin, N-thiocyanatosaccharin palladium saccharin, DMAP–saccharin, and [Bmim]Sac, can also be synthesized .


Molecular Structure Analysis

The molecular formula of N-Chlorosaccharin is C7H4ClNO3S, and its molecular weight is 217.63 g/mol .


Chemical Reactions Analysis

N-Chlorosaccharin has been shown to undergo electrophilic Ritter-type reactions with alkenes in acetonitrile . The resulting labile beta-chloro sulfonylamidines can be ring-opened and cyclized to imidazolines .


Physical And Chemical Properties Analysis

While specific physical and chemical properties of N-Chlorosaccharin were not found in the search results, it’s known that it’s a sulfur-containing compound .

Scientific Research Applications

Chlorinating Reagent

N-Chlorosaccharin has been studied as a possible chlorinating reagent . It has been used in various reactions involving chlorine, demonstrating its potential as a chlorinating agent .

Stability in Water and Organic Solvents

The stability of N-Chlorosaccharin in water and organic solvents has been a subject of research . Understanding its stability in different solvents can help in determining its suitability for various applications .

Catalyst in Organic Transformations

Artificial sugar saccharin and its derivatives, including N-Chlorosaccharin, have been demonstrated to act as catalysts for a wide variety of organic transformations . This represents a greener and superior catalytic approach for reactions .

Determination of Iodine-Bromine Numbers

N-Chlorosaccharin has been used in titrimetric methods to determine iodine-bromine numbers of some edible oils . This application is significant in the food industry, particularly in the quality control of edible oils .

Synthesis of Saccharin Derivatives

N-Chlorosaccharin has been used in the synthesis of various saccharin derivatives . These derivatives have found applications in a wide range of reactions, further expanding the utility of N-Chlorosaccharin .

Source of Functional Groups

Saccharin derivatives, including N-Chlorosaccharin, have been reported to act as a source of functional groups such as CO, NH2, SCN, SCF3, and nitro groups . This makes N-Chlorosaccharin a versatile reagent in organic synthesis .

Mechanism of Action

Target of Action

N-Chlorosaccharin (NCSac) is a member of the N-haloimides class and plays a significant role in synthetic organic chemistry . Its primary targets are electron-rich aromatic compounds and alkenes .

Mode of Action

NCSac interacts with its targets through electrophilic reactions. It has been shown to undergo electrophilic Ritter-type reactions with alkenes in acetonitrile . The chloro substituent in NCSac is more electrophilic than the chlorine in the structurally analogous N-chlorosuccinimide .

Biochemical Pathways

The interaction of NCSac with its targets leads to a series of reactions. For instance, when NCSac reacts with alkenes, it forms labile beta-chloro sulfonylamidines. These intermediates can be ring-opened and cyclized to form imidazolines . This process provides a one-pot method for the electrophilic diamination of alkenes .

Pharmacokinetics

It is known that ncsac is stable, crystalline, and soluble in most common organic solvents , which could influence its bioavailability.

Result of Action

The result of NCSac’s action is the transformation of its targets into new compounds. For example, the reaction with alkenes leads to the formation of imidazolines .

Action Environment

The action of NCSac can be influenced by environmental factors such as pH and solvent. For instance, the reaction of NCSac with saccharin and hypochlorous acid in an acetate buffer led to a pseudo-first-order ring-cleavage reaction . Additionally, the stability of NCSac in methanol was found to be higher than in water .

Safety and Hazards

N-Chlorosaccharin is classified as having acute toxicity, both orally and dermally, and is harmful if swallowed, in contact with skin, or if inhaled . It is also suspected of causing cancer . Safety measures include wearing protective clothing and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

N-Chlorosaccharin and its derivatives have been found to be significant catalysts for a wide variety of organic transformations . This suggests potential future directions in exploring its use in other chemical reactions and processes.

properties

IUPAC Name

2-chloro-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3S/c8-9-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWMGUNWDFIWNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404563
Record name N-Chlorosaccharin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14070-51-0
Record name N-Chlorosaccharin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014070510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Chlorosaccharin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Chlorosaccharin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-CHLOROSACCHARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G35NK0CTFF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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